molecular formula C15H24N4O4 B12495019 Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate

Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate

Cat. No.: B12495019
M. Wt: 324.38 g/mol
InChI Key: MZQUFYBDSSTPCW-UHFFFAOYSA-N
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Description

TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with a pyrimidinyl group and a tert-butyl ester. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines.

    Substitution with Pyrimidinyl Group: The pyrimidinyl group is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives.

    Introduction of the Tert-Butyl Ester: The tert-butyl ester is incorporated through esterification reactions, typically using tert-butyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxymethyl group.

    Reduction: Reduction reactions can target the pyrimidinyl group, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The piperazine ring can participate in various substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like alkyl halides and sulfonates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of various drugs, particularly those targeting neurological and oncological conditions.

    Biological Studies: The compound is used in studies investigating the interactions between small molecules and biological macromolecules.

    Industrial Applications: It is employed in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TERT-BUTYL 4-[4-(METHOXYMETHYL)-6-OXO-1H-PYRIMIDIN-2-YL]PIPERAZINE-1-CARBOXYLATE is unique due to the presence of the methoxymethyl group and the pyrimidinyl substitution, which confer specific chemical properties and biological activities. These structural features distinguish it from other piperazine derivatives and contribute to its potential as a versatile intermediate in drug synthesis.

Properties

Molecular Formula

C15H24N4O4

Molecular Weight

324.38 g/mol

IUPAC Name

tert-butyl 4-[4-(methoxymethyl)-6-oxo-1H-pyrimidin-2-yl]piperazine-1-carboxylate

InChI

InChI=1S/C15H24N4O4/c1-15(2,3)23-14(21)19-7-5-18(6-8-19)13-16-11(10-22-4)9-12(20)17-13/h9H,5-8,10H2,1-4H3,(H,16,17,20)

InChI Key

MZQUFYBDSSTPCW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=O)N2)COC

Origin of Product

United States

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